(1-Isocyanatoethyl)cyclopropane

Description

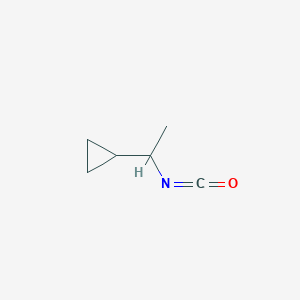

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-isocyanatoethylcyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-5(7-4-8)6-2-3-6/h5-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCUKTYMNNZTPJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Reaction Chemistry and Transformations of 1 Isocyanatoethyl Cyclopropane

Cycloaddition Reactions Involving the Isocyanate or Cyclopropane (B1198618) Ring

Cycloaddition reactions represent a powerful tool in organic synthesis for the construction of cyclic molecules. For (1-Isocyanatoethyl)cyclopropane, both the isocyanate group and the cyclopropane ring could potentially participate in such transformations.

(3+2) Cycloadditions with Donor-Acceptor Cyclopropanes and Heterocumulenes

The (3+2) cycloaddition of donor-acceptor (D-A) cyclopropanes with heterocumulenes, such as isocyanates, is a known methodology for synthesizing five-membered heterocyclic compounds. In this context, this compound would be expected to act as the heterocumulene partner. However, specific studies detailing the reaction of this compound with D-A cyclopropanes are not available in the current body of scientific literature. Mechanistic insights from related systems suggest that Lewis acid catalysis could play a crucial role in activating the cyclopropane ring, facilitating a stepwise or concerted cycloaddition. The stereochemical outcome would likely be influenced by the nature of the Lewis acid and the substituents on the D-A cyclopropane.

Pericyclic Reactions and Their Stereochemical Outcomes

Pericyclic reactions, which proceed through a cyclic transition state, are governed by the principles of orbital symmetry. The isocyanate group, with its C=N and C=O double bonds, and the strained cyclopropane ring could theoretically participate in various pericyclic reactions. These could include cycloadditions (other than the [3+2] type), electrocyclic reactions, or sigmatropic rearrangements under thermal or photochemical conditions. The stereochemistry of such reactions is highly specific and predictable by the Woodward-Hoffmann rules. For instance, a [2+2] cycloaddition of the isocyanate group with an alkene would be expected to proceed under photochemical conditions. However, there is no published research that specifically investigates the pericyclic reactivity of this compound or the stereochemical pathways of its potential products.

Nucleophilic Addition Reactions to the Isocyanate Group

The isocyanate functional group is a potent electrophile, readily undergoing addition reactions with a wide range of nucleophiles. This reactivity is a cornerstone of polyurethane and polyurea chemistry.

Formation of Ureas, Carbamates, and Thiocarbamates

It is highly probable that this compound reacts readily with amines, alcohols, and thiols to form the corresponding ureas, carbamates, and thiocarbamates. This is a fundamental and well-established reaction of isocyanates. The general transformation would involve the nucleophilic attack of the heteroatom (N, O, or S) on the electrophilic carbonyl carbon of the isocyanate, followed by proton transfer. While this reactivity is expected, specific examples, reaction conditions, and yields for this compound are not documented in peer-reviewed literature.

Table 1: Expected Products from Nucleophilic Addition to this compound

| Nucleophile (Nu-H) | Product Class | General Structure |

| R-NH₂ (Amine) | Urea (B33335) | |

| R-OH (Alcohol) | Carbamate (B1207046) | |

| R-SH (Thiol) | Thiocarbamate |

Ring-Closing Reactions to Form Heterocyclic Structures

The products from the initial nucleophilic addition could potentially undergo subsequent intramolecular reactions to form heterocyclic structures. For example, if the nucleophile contains a second reactive group, a ring-closing reaction could be envisioned. Such cascade reactions are valuable for the efficient synthesis of complex molecules. However, the scientific literature lacks any specific reports on such transformations starting from this compound.

Ring-Opening Transformations of the Cyclopropane Moiety

The cyclopropane ring, being a strained three-membered ring, can undergo ring-opening reactions under various conditions, often driven by the release of ring strain. This reactivity can be influenced by the nature of the substituents on the ring.

The presence of the isocyanatoethyl group on the cyclopropane ring may influence its propensity to undergo ring-opening. Depending on the reaction conditions (e.g., acidic, basic, radical, or transition-metal-catalyzed), different modes of ring-opening could be possible, leading to a variety of linear or rearranged products. For instance, in the presence of a strong acid, protonation of the cyclopropane ring could lead to a carbocationic intermediate that is subsequently trapped by a nucleophile, resulting in a 1,3-difunctionalized acyclic product. Radical-induced ring-opening is another possibility. Despite these well-precedented reaction pathways for other cyclopropane derivatives, no studies have been published that specifically describe the ring-opening transformations of this compound.

Further Derivatization

Beyond reactions that consume the cyclopropane ring, synthetic strategies can be envisioned that modify the substituents on the ring or the side chain, or that use the cyclopropyl (B3062369) moiety as a building block in coupling reactions.

Modifying the substituents on the cyclopropane ring while keeping the strained three-membered ring intact is a significant synthetic challenge due to the ring's propensity to open. For this compound, this would involve reactions of the C-H bonds on the cyclopropane ring itself. Modern synthetic methods, particularly metal-catalyzed C-H bond functionalization, offer potential pathways to achieve such transformations. researchgate.net While specific examples involving this compound are not documented, the general field of C-H activation is rapidly advancing and could provide a route to install new functional groups directly onto the cyclopropane ring without cleavage.

Metal-mediated cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. The cyclopropyl group can participate in such reactions, enabling the synthesis of more complex molecules. organic-chemistry.org Palladium-catalyzed reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings are widely used to connect aryl or vinyl groups to other fragments. organic-chemistry.orgnih.gov

In this context, a cyclopropyl-containing molecule can be functionalized in several ways:

As an Organometallic Reagent: Cyclopropylmagnesium bromide or potassium cyclopropyltrifluoroborate (B8364958) can be coupled with aryl halides or triflates to produce aryl cyclopropanes. organic-chemistry.org This approach would involve converting a derivative of this compound into the corresponding organometallic reagent.

As an Electrophile: A cyclopropane bearing a halide or triflate leaving group can be coupled with various organometallic reagents.

These cross-coupling reactions tolerate a wide range of functional groups, making them suitable for the late-stage modification of complex molecules. nih.govnih.gov The isocyanide functional group itself is also known to participate in a variety of metal-catalyzed reactions, including C-H functionalization and cascade cyclizations, suggesting rich possibilities for the metal-mediated derivatization of this compound. researchgate.net

Table 2: Representative Metal-Mediated Cross-Coupling Reactions for Cyclopropane Functionalization

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Product | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Potassium cyclopropyltrifluoroborate + Aryl chloride | Pd Catalyst | Aryl cyclopropane | organic-chemistry.org |

| Heck | Haloaryl compound + Alkene | Pd(OAc)₂ | Alkene-functionalized arene | nih.gov |

| Sonogashira | Haloaryl compound + Terminal alkyne | Pd(dppf)₂Cl₂/CuI | Alkyne-functionalized arene | nih.gov |

Polymerization Processes and Polymer Architecture Design

Ring-Opening Polymerization (ROP) Strategies

Ring-opening polymerization (ROP) is a form of chain-growth polymerization where the terminal end of a polymer chain attacks a cyclic monomer, leading to the formation of a longer polymer. wikipedia.org This process is often driven by the relief of ring strain, which is a significant factor for the three-membered cyclopropane (B1198618) ring. wikipedia.orgyoutube.com The polymerization can be initiated by radical, anionic, or cationic species. wikipedia.org For cyclopropane-containing monomers, the presence of a heteroatom in the ring can provide a site for initiator attack, facilitating the polymerization process. youtube.com

The ring-opening polymerization of cyclopropane derivatives can proceed through various mechanisms, largely dependent on the substituents on the cyclopropane ring. For vinylcyclopropanes, radical ring-opening polymerization (rROP) is a common pathway. nih.gov The mechanism involves the addition of a radical to the vinyl group, followed by the opening of the highly strained cyclopropane ring to form a more stable radical, which then propagates. nih.govnih.gov The regioselectivity of the ring-opening can lead to different polymer structures, containing either unsaturated linear units or saturated cyclic units in the polymer backbone. nih.gov

Lewis acid-catalyzed ROP presents an alternative to the radical pathway. For donor-acceptor cyclopropanes, Lewis acids like SnCl₄ can coordinate to the acceptor groups (e.g., esters), facilitating the ring-opening to form a 1,3-dipole intermediate. rsc.org This intermediate then propagates to yield polymers, and the selectivity of the addition (1,5- vs. 1,7-addition) can be controlled by the reaction conditions and the nature of the substituents. rsc.org

Ionic mechanisms also play a role in the ROP of cyclopropanes. Cationic ring-opening polymerization (CROP) can be initiated by Lewis or Brønsted acids, particularly for cyclopropanes with electron-donating substituents that can stabilize a cationic intermediate. wikipedia.orgresearchgate.net The stereochemistry of the resulting polymer can be influenced by the polymerization conditions. researchgate.net

To achieve better control over the polymer architecture, including molecular weight and dispersity, controlled radical polymerization (CRP) techniques have been applied to the ROP of cyclopropane-containing monomers. sigmaaldrich.com These methods, often referred to as "living" polymerizations, minimize termination and chain transfer reactions. wikipedia.orgwarwick.ac.uk

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a versatile CRP method that can be applied to a wide range of monomers. While direct RAFT polymerization of (1-isocyanatoethyl)cyclopropane is not explicitly detailed in the provided results, the RAFT polymerization of other functional monomers, including those with isocyanate groups, has been successfully demonstrated. rsc.org For instance, the direct RAFT polymerization of 2-(acryloyloxy)ethylisocyanate has been achieved using a neutral chain transfer agent (CTA) at low temperatures to yield well-defined polymers. rsc.org Photo-induced RAFT (photo-RAFT) has also been developed for polymerization in aqueous media under ambient conditions. rsc.org

Photoinduced Electron Transfer-Atom Transfer Radical Polymerization (PET-ATRP) is another powerful CRP technique that utilizes photoredox catalysts, often organic dyes, to mediate the polymerization under visible light. researchgate.net This metal-free approach is advantageous for applications where metal contamination is a concern. researchgate.net Organocatalyzed photoredox radical ring-opening polymerization of vinylcyclopropanes has been shown to produce polymers with controlled molecular weights and low dispersities. nih.gov This method's robustness is highlighted by its ability to polymerize monomers with diverse functional groups. nih.gov

| Technique | Description | Key Features |

| RAFT | A controlled radical polymerization technique that uses a chain transfer agent to mediate the polymerization. rsc.org | Enables control over molecular weight and dispersity; applicable to a wide range of monomers. sigmaaldrich.comrsc.org |

| PET-ATRP | A photo-initiated controlled radical polymerization that uses a photoredox catalyst. researchgate.net | Metal-free, allows for polymerization under mild conditions with temporal control. researchgate.netnih.gov |

Polyaddition Reactions Involving the Isocyanate Group

The isocyanate group (-N=C=O) is highly reactive towards nucleophiles containing active hydrogen atoms, such as alcohols, amines, and thiols. rsc.org This reactivity allows for the synthesis of a variety of polymers through polyaddition reactions.

The reaction of the isocyanate group in this compound with diols or polyols leads to the formation of polyurethanes . Similarly, reaction with diamines or polyamines yields polyureas . nih.govmdpi.com These polyaddition reactions are typically fast and can often proceed without the need for a catalyst, especially the reaction with amines. mdpi.com

The synthesis of polyureas can also be achieved through isocyanate-free routes, for example, by the melt polycondensation of urea (B33335) with diamines, which is gaining attention due to safety concerns associated with isocyanates. rsc.orgnih.govmdpi.com However, the traditional route involving isocyanates remains a primary method for producing these materials. mdpi.com The properties of the resulting polyurethanes and polyureas are highly dependent on the structure of the comonomers used. The incorporation of the cyclopropane moiety from this compound into the polymer backbone or as a pendant group could impart unique thermal and mechanical properties.

Achieving controlled polymerization of isocyanate-functionalized monomers is challenging due to the high reactivity of the isocyanate group, which can lead to side reactions. usm.edu However, living anionic polymerization has emerged as a successful technique for the controlled synthesis of polyisocyanates. acs.orgresearchgate.net

By using specific initiators, such as sodium benzanilide, and conducting the polymerization at low temperatures (e.g., -98 °C), the trimerization of isocyanates and other side reactions can be suppressed, leading to polymers with controlled molecular weights and narrow polydispersity indices (PDI). acs.orgacs.org The living nature of this polymerization allows for the synthesis of block copolymers by the sequential addition of different isocyanate monomers. acs.org The choice of the side group on the isocyanate monomer can significantly impact the solubility and the control over the polymerization. acs.org

| Polymerization Type | Reactants | Resulting Polymer |

| Polyurethane Synthesis | This compound + Diol/Polyol | Polyurethane |

| Polyurea Synthesis | This compound + Diamine/Polyamine | Polyurea nih.govmdpi.com |

| Living Anionic Polymerization | Isocyanate Monomers | Polyisocyanate acs.orgresearchgate.net |

Influence of this compound Chirality on Polymerization Pathways and Resulting Polymer Structures

The this compound monomer possesses a chiral center at the carbon atom attached to both the isocyanate group and the cyclopropane ring. The stereochemistry of this monomer can have a profound impact on the polymerization process and the architecture of the resulting polymers.

The use of chiral monomers in polymerization can lead to stereoregular polymers with specific tacticities (e.g., isotactic, syndiotactic). In the context of ring-opening polymerization of chiral donor-acceptor cyclopropanes, stereospecific polymerization has been achieved using Lewis acid catalysts, resulting in polymers with a stereocenter in every repeating unit. nih.gov This stereocontrol is crucial as it can significantly influence the macroscopic properties of the polymer, such as its thermal and mechanical behavior. researchgate.net

For polyisocyanates synthesized via anionic polymerization, the presence of chiral centers in the monomer side chains can induce a preferred helical conformation (helical sense) in the polymer backbone. researchgate.net The synthesis of polyisocyanates with chiral moieties at the chain ends has been shown to influence the helical sense of the polymer. researchgate.net Asymmetric ion-pairing (AIP) catalysis in cationic polymerization is another strategy to control the main-chain stereochemistry and even induce a helical structure in the resulting polymer. nih.gov Therefore, the chirality of this compound is expected to be a critical factor in dictating the secondary structure and stereochemistry of polymers derived from it, whether through ROP or polyaddition reactions. The stereoselective functionalization of cyclopropane derivatives is an active area of research, suggesting that the synthesis of enantiomerically pure this compound could be feasible, opening pathways to highly controlled, chiral polymer architectures. nih.govrsc.org

Mechanistic Investigations and Theoretical Studies on 1 Isocyanatoethyl Cyclopropane Reactivity

Elucidation of Reaction Pathways and Transition States

The reactivity of (1-Isocyanatoethyl)cyclopropane is expected to be dominated by the interplay between the strained cyclopropane (B1198618) ring and the electrophilic isocyanate group. Reaction pathways can be broadly categorized into those involving the isocyanate moiety, the cyclopropane ring, or a combination of both.

Reactions of the Isocyanate Group: The isocyanate group (–N=C=O) is a potent electrophile, readily undergoing nucleophilic attack at the central carbon atom. Common reactions include the formation of carbamates with alcohols, ureas with amines, and amides after hydrolysis. The transition states for these reactions are typically tetrahedral, involving the approach of the nucleophile to the cumulene system. For this compound, the proximity of the bulky and sterically demanding cyclopropyl (B3062369) group attached to the ethyl backbone could influence the accessibility of the isocyanate carbon, potentially leading to slower reaction rates compared to unhindered isocyanates.

Reactions Involving the Cyclopropane Ring: The high ring strain of the cyclopropane moiety (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under certain conditions, particularly with electrophiles or through radical pathways. youtube.com Ring-opening of cyclopropane derivatives can proceed through various mechanisms, including acid-catalyzed, metal-mediated, and radical-initiated pathways. nih.gov For instance, in the presence of a strong acid, the cyclopropane ring could be protonated, leading to a corner-protonated cyclopropane or a classical carbocation intermediate, which would then be attacked by a nucleophile. The presence of the isocyanatoethyl substituent would undoubtedly influence the regioselectivity of such a ring-opening reaction.

Concerted and Stepwise Pathways: In reactions where both the cyclopropane ring and the isocyanate group participate, a variety of complex pathways can be envisioned. For example, an intramolecular cyclization could occur where the nitrogen of the isocyanate group attacks one of the cyclopropane carbons, although this would likely require activation of the cyclopropane ring. Theoretical studies would be invaluable in determining the feasibility and energetics of such pathways and their corresponding transition states.

Computational Chemistry Approaches to Understand Cyclopropane Ring Strain and Reactivity

Computational chemistry provides powerful tools to investigate the structure, stability, and reactivity of molecules like this compound. aps.org Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, can be employed to elucidate various aspects of its chemical behavior.

Ring Strain Analysis: The inherent strain of the cyclopropane ring is a result of angle strain (C-C-C bond angles of 60° instead of the ideal 109.5°) and torsional strain (eclipsing of hydrogens). mdpi.com Computational methods can quantify this strain energy and analyze the electronic structure of the "bent bonds" of the cyclopropane ring. For this compound, theoretical calculations could determine how the electronic properties of the isocyanatoethyl substituent affect the geometry and strain of the cyclopropane ring.

| Property | Value |

| C-C-C Bond Angle | 60° |

| Approximate Ring Strain | 27 kcal/mol |

Table 1: General Properties of the Cyclopropane Ring.

Mapping Reaction Potential Energy Surfaces: A key application of computational chemistry is the mapping of potential energy surfaces for various reactions. This allows for the identification of reactants, products, intermediates, and, crucially, transition states. chemrxiv.org For the reactions of this compound, computational studies could:

Model the nucleophilic attack on the isocyanate group and determine the activation barriers.

Investigate the energetics of different ring-opening pathways of the cyclopropane moiety.

Explore the possibility of concerted versus stepwise mechanisms in reactions involving both functional groups.

Analyze the electronic structure of transition states to understand the factors that stabilize them.

Stereochemical Control and Diastereoselectivity in Complex Reaction Sequences

The presence of a chiral center at the carbon atom bearing the isocyanate group and the cyclopropane ring introduces the element of stereochemistry into the reactions of this compound. Any reaction at this stereocenter or involving the formation of a new stereocenter will have stereochemical consequences.

Diastereoselectivity in Nucleophilic Additions: When this compound is in an enantiomerically pure form, the addition of a nucleophile to the isocyanate group will proceed with retention of configuration at the existing stereocenter. If the nucleophile itself is chiral, the reaction will lead to the formation of diastereomers. The facial selectivity of the approach of the nucleophile to the planar isocyanate group will be influenced by the steric bulk of the cyclopropylmethyl group, potentially leading to a preference for one diastereomer over the other. This diastereoselectivity can often be predicted using models like Cram's rule or the Felkin-Anh model, and computational studies can provide a more quantitative prediction.

Stereospecificity in Cyclopropanation Reactions: While not directly related to the reactivity of the pre-formed this compound, it is important to note that the synthesis of this molecule would likely involve a cyclopropanation reaction. Many cyclopropanation reactions are stereospecific, meaning that the stereochemistry of the starting alkene is retained in the cyclopropane product. youtube.com This allows for the synthesis of specific stereoisomers of this compound.

Control in Ring-Opening Reactions: In the event of a ring-opening reaction of the cyclopropane, new stereocenters can be formed. The stereochemical outcome of such reactions is highly dependent on the mechanism. For example, a concerted reaction might proceed with a specific stereochemistry (e.g., conrotatory or disrotatory), while a stepwise reaction involving a carbocation intermediate might lead to a mixture of stereoisomers. vulcanchem.com

Kinetic and Thermodynamic Aspects of Transformations

The rates (kinetics) and equilibrium positions (thermodynamics) of the reactions of this compound are governed by the activation energies and the relative energies of reactants and products.

Kinetic Considerations: The kinetics of nucleophilic addition to the isocyanate group will be influenced by several factors:

Steric Hindrance: As mentioned, the cyclopropylmethyl group may sterically hinder the approach of the nucleophile, leading to slower reaction rates compared to less substituted isocyanates.

Nucleophile Strength: Stronger nucleophiles will generally react faster.

Solvent Effects: The polarity of the solvent can influence the rates of these reactions.

The kinetics of cyclopropane ring-opening are typically slow unless the ring is activated by strain-releasing substituents or by the presence of a catalyst or radical initiator.

Thermodynamic Considerations:

Product Stability: The relative stability of the products will determine the position of the equilibrium. For example, the formation of strong C-O and N-H bonds in the formation of a carbamate (B1207046) from an isocyanate and an alcohol is a strong thermodynamic driving force.

| Reaction Type | General Kinetic Factors | General Thermodynamic Factors |

| Nucleophilic addition to isocyanate | Steric hindrance, nucleophile strength, solvent | Formation of stable bonds (e.g., C-O, N-H) |

| Cyclopropane ring-opening | Activation method (acid, metal, radical), substitution on the ring | Release of ring strain, stability of the ring-opened product |

Table 2: General Kinetic and Thermodynamic Considerations for the Reactivity of this compound.

Synthetic Utility and Applications As a Versatile Building Block

Precursor in the Synthesis of Complex Natural Products and Bioactive Molecules

The cyclopropane (B1198618) motif is a recurring structural element in a variety of natural products, including terpenes, alkaloids, and fatty acids, often contributing to their distinct biological activities. marquette.edursc.org The rigidity and unique electronic properties of the cyclopropane ring make it a valuable component in medicinal chemistry for designing conformationally constrained analogues of bioactive molecules. psu.edunih.gov (1-Isocyanatoethyl)cyclopropane serves as an excellent starting material for introducing this valuable cyclopropyl (B3062369) moiety, while its isocyanate group provides a reactive handle for elaboration into more complex structures.

The isocyanate group (-N=C=O) is a powerful electrophile that readily reacts with a wide range of nucleophiles, such as alcohols, amines, and thiols, to form stable carbamate (B1207046), urea (B33335), and thiocarbamate linkages, respectively. This reactivity is central to its utility in building complex molecular architectures.

Development of Noncanonical Cyclopropane Amino Acids and Peptide Conjugates

Noncanonical amino acids (ncAAs) are crucial tools in drug discovery and chemical biology, offering a way to modify the properties of peptides and proteins. nih.gov Cyclopropane-containing ncAAs are of particular interest as they can impose specific conformational constraints on peptide backbones, potentially enhancing binding affinity and metabolic stability. nih.gov

This compound is an ideal precursor for synthesizing such specialized amino acids. Through hydrolysis of the isocyanate group to a primary amine, followed by oxidation or other functional group manipulations, a variety of cyclopropyl-containing amino acid derivatives can be accessed.

Table 1: Potential Reactions of this compound in Peptide Conjugation

| Reacting Partner (in Peptide) | Linkage Formed | Resulting Conjugate Feature |

| N-terminal Amine | Urea | Modified peptide with a terminal cyclopropylethyl urea group. |

| Lysine side chain (Amine) | Urea | Site-specific modification within the peptide sequence. |

| Serine/Threonine side chain (Hydroxyl) | Carbamate | Introduction of a carbamate-linked cyclopropyl group. |

| Cysteine side chain (Thiol) | Thiocarbamate | Stable, site-specific labeling of cysteine-containing peptides. |

Scaffold for Heterocyclic Compound Synthesis

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and agrochemicals. The isocyanate functionality is a well-established building block for the synthesis of a wide range of nitrogen-containing heterocycles. Consequently, this compound can serve as a scaffold to generate novel heterocyclic systems bearing a cyclopropane substituent.

For instance, it can undergo cycloaddition reactions or react with bifunctional reagents to construct various ring systems. The reaction with hydrazine (B178648) derivatives can lead to the formation of triazole-based structures, while reactions with 2-aminobenzoic acids or similar compounds can be employed to build quinazolinone cores. nih.gov The presence of the cyclopropane ring on these heterocyclic scaffolds can significantly influence their biological activity and physicochemical properties.

Role in Material Science Precursors

The unique combination of a polymerizable isocyanate group and a property-modifying cyclopropane ring makes this compound a highly attractive monomer for material science applications.

As a Monomer for Tailored Polymer Architectures

Isocyanates are key monomers in the production of polyurethanes through their reaction with polyols. This compound can be utilized as a monofunctional isocyanate to control chain growth or as a comonomer in polymerization reactions to create polymers with pendant cyclopropane groups. nih.gov These cyclopropane units, distributed along the polymer backbone, can impact the material's properties, such as its glass transition temperature, thermal stability, and mechanical strength. researchgate.netiaea.org

The synthesis of polymers with such tailored architectures allows for the fine-tuning of material properties for specific applications. For example, incorporating the rigid cyclopropane ring could enhance the stiffness and thermal resistance of the resulting polymer.

Table 2: Potential Polymer Architectures from this compound

| Polymer Type | Comonomer(s) | Key Feature | Potential Application |

| Polyurethane | Diols, Polyols | Pendant cyclopropane rings along the polyurethane backbone. | Specialty foams, coatings, elastomers with enhanced rigidity. |

| Polyurea | Diamines, Polyamines | Pendant cyclopropane rings along the polyurea backbone. | High-performance elastomers and adhesives. |

| Graft Copolymer | Polymers with nucleophilic sites | Cyclopropylethyl side chains grafted onto an existing polymer. | Surface modification, compatibilizers. |

Enabling Functional Group Introduction in Polymeric Systems

Beyond its role as a monomer, this compound can be used to introduce functional groups into existing polymeric systems through post-polymerization modification. chemrxiv.org Polymers containing nucleophilic functional groups, such as hydroxyl or amine groups, can be readily modified by reaction with the isocyanate. This process grafts the cyclopropylethyl moiety onto the polymer chain, a method that is highly efficient and proceeds under mild conditions, which is a hallmark of "click chemistry". nih.gov

Furthermore, the cyclopropane ring itself represents a latent functional group. Under specific conditions, such as catalysis by certain transition metals or acid treatment, the strained ring can be opened. chemrxiv.org This ring-opening reaction can be used to introduce new functionalities or to create cross-links between polymer chains, providing another layer of control over the final material's properties.

Enabling New Methodologies in Organic Synthesis

The dual functionality of this compound makes it a valuable tool for the development of novel synthetic methodologies. rsc.orgmpg.de The presence of a highly reactive isocyanate group alongside a strained carbocyclic ring allows for the design of tandem or cascade reactions where multiple transformations occur in a single pot.

Donor-Acceptor Cyclopropane Applications

Donor-acceptor (D-A) cyclopropanes are a class of highly versatile three-carbon building blocks in organic synthesis. nih.govnih.gov Their utility stems from the vicinal substitution of an electron-donating group (the donor) and an electron-withdrawing group (the acceptor) on the cyclopropane ring. This "push-pull" electronic arrangement polarizes the distal carbon-carbon bond of the cyclopropane ring, facilitating its cleavage under various conditions to form a 1,3-dipolar synthon. biosynth.com This reactivity allows for a range of transformations, including cycloadditions and ring-opening reactions, to construct more complex molecular architectures. nih.govorganic-chemistry.org

The activation of D-A cyclopropanes can be achieved through various means, including Lewis acids, Brønsted acids, and organocatalysts. nih.govnih.gov The choice of activator often depends on the nature of the donor and acceptor groups. Common donor groups include aryl, vinyl, alkoxy, and amino functionalities, while typical acceptor groups are esters, ketones, nitriles, and sulfones. nih.gov

Theoretically, in this compound, the cyclopropyl group itself can be considered a weak donor, capable of stabilizing an adjacent positive charge. The isocyanate group (-N=C=O) is a potent electrophile and thus functions as an acceptor group. This arrangement fits the general description of a donor-acceptor cyclopropane. The high reactivity of the isocyanate moiety towards nucleophiles could potentially initiate ring-opening reactions of the cyclopropane. However, a review of the current scientific literature does not provide specific examples of this compound being utilized in donor-acceptor cyclopropane applications. The following table provides examples of common donor and acceptor groups found in well-studied D-A cyclopropanes to illustrate the concept.

| Donor Group | Acceptor Group(s) | Typical Activating Reagent | Resulting Synthon |

| Phenyl | Diethyl malonate | Lewis Acid (e.g., TiCl₄) | 1,3-zwitterion |

| Vinyl | Dinitrile | Palladium Catalyst | π-allylpalladium complex |

| Alkoxy | Ketoester | Brønsted Acid | Oxocarbenium ion |

| Amino | Nitro | Base | Enolate equivalent |

This table illustrates general examples of donor-acceptor cyclopropane systems. There is no specific data available in the searched literature for this compound in this context.

Chirality Transfer in Multi-Step Syntheses

Chirality transfer is a powerful strategy in asymmetric synthesis where the stereochemical information from a chiral center in a starting material is relayed to a new stereocenter in the product. This process is particularly valuable in multi-step syntheses as it can reduce the need for chiral auxiliaries or catalysts in subsequent steps. Cyclopropane derivatives are excellent scaffolds for chirality transfer due to their rigid, well-defined three-dimensional structures. nih.govrochester.edu

In syntheses involving chiral cyclopropanes, the stereochemistry of the ring can direct the approach of reagents in subsequent transformations, leading to the formation of new stereocenters with high diastereoselectivity. nih.gov For instance, the reduction of a ketone adjacent to a chiral cyclopropane can proceed with high stereoselectivity due to the steric influence of the ring substituents. marquette.edu Furthermore, ring-opening reactions of chiral cyclopropanes can transfer the chirality of the cyclopropane carbons to the resulting acyclic product. nih.gov

For this compound, if the ethyl group is substituted to create a chiral center at the carbon bearing the isocyanate group (i.e., creating a chiral (1-isocyanato-1-alkylethyl)cyclopropane), this chirality could potentially be transferred in subsequent reactions. The isocyanate group is highly reactive and can be converted into a variety of other functional groups, such as ureas, carbamates, and amides. nih.gov During these transformations, the pre-existing stereocenter could influence the stereochemical outcome of reactions at other sites in the molecule.

Despite the theoretical potential for this compound to participate in chirality transfer reactions, particularly if a chiral version of the molecule were synthesized, there is a notable absence of specific research findings in the surveyed literature that demonstrate such applications. The following table presents examples of chirality transfer in reactions involving other chiral cyclopropane systems to provide a conceptual framework.

| Chiral Cyclopropane Substrate | Reaction Type | Chirality Transfer Mechanism | Product Stereochemistry |

| Chiral 2-aryl-1,1-dicarboxylate cyclopropane | Lewis acid-catalyzed ring-opening with nucleophiles | The stereocenter on the cyclopropane ring directs the nucleophilic attack. | Enantioenriched 1,3-difunctionalized products. |

| Chiral cyclopropyl ketone | Diastereoselective reduction | The chiral cyclopropane ring blocks one face of the ketone, directing hydride attack to the opposite face. | Diastereomerically enriched cyclopropyl alcohol. |

| Chiral vinylcyclopropane | Thermal rearrangement | The stereochemistry of the cyclopropane controls the stereochemical outcome of the pericyclic reaction. | Chiral cyclopentene (B43876) derivative. |

This table provides general examples of chirality transfer in cyclopropane chemistry. There are no specific documented examples for this compound in the reviewed scientific literature.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-isocyanatoethyl)cyclopropane, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves cyclopropanation of allylic precursors followed by isocyanate functionalization. Key intermediates (e.g., 1-(hydroxyethyl)cyclopropane) require rigorous characterization via H/C NMR, FTIR (to confirm -NCO stretch at ~2270 cm), and GC-MS for purity assessment. Cyclopropane ring stability under reaction conditions should be verified using temperature-controlled NMR studies .

- Theoretical Linkage : Reaction mechanisms should align with Baldwin’s rules for cyclization and Curtius/Hofmann rearrangements for isocyanate formation .

Q. How does the cyclopropane ring influence the reactivity of the isocyanate group in this compound?

- Methodological Answer : The ring strain (≈27 kcal/mol) enhances electrophilicity of the isocyanate group. Comparative kinetic studies with non-cyclopropane analogues (e.g., linear alkyl isocyanates) using nucleophilic addition reactions (e.g., with amines or alcohols) can quantify this effect. Monitor reaction rates via in situ FTIR or HPLC .

- Data Interpretation : Higher reaction rates in the cyclopropane derivative indicate strain-induced activation, but steric effects from the cyclopropane may require steric maps (e.g., Tolman cone angles) to deconvolute .

Advanced Research Questions

Q. How can contradictory data on thermal stability of this compound be resolved?

- Methodological Answer : Discrepancies in decomposition temperatures (reported 80–120°C) may arise from impurities or measurement techniques. Use differential scanning calorimetry (DSC) under inert atmospheres and compare with thermogravimetric analysis (TGA). DFT calculations (e.g., B3LYP/6-31G*) can model decomposition pathways (e.g., retro-Curtius reactions) to identify critical stability thresholds .

- Experimental Design : Replicate studies with controlled purity (≥99% via column chromatography) and standardized heating rates (e.g., 5°C/min) .

Q. What factorial design approaches optimize catalytic systems for this compound polymerization?

- Methodological Answer : A 2 factorial design can evaluate catalysts (e.g., DBU vs. ZnCl), solvent polarity (THF vs. DMF), and temperature. Response variables include molecular weight (GPC) and polydispersity. Interaction effects between catalyst and solvent are critical; ANOVA identifies dominant factors .

- Advanced Tools : Machine learning (e.g., COMSOL Multiphysics integration) can predict optimal conditions by training models on experimental datasets .

Q. How do electronic effects of cyclopropane substituents modulate isocyanate reactivity in crosslinking reactions?

- Methodological Answer : Use Hammett substituent constants (σ) to correlate electronic effects. Synthesize derivatives with electron-donating (e.g., -OCH) or -withdrawing (e.g., -NO) groups on the cyclopropane. Measure reaction kinetics with diols (e.g., PEG) via rheometry or gelation time analysis. Compare with DFT-calculated LUMO energies of the isocyanate group .

- Contradiction Management : If steric and electronic effects conflate, employ multivariate regression to isolate variables .

Theoretical and Framework Considerations

Q. What conceptual frameworks guide mechanistic studies of this compound in polymer networks?

- Methodological Answer : Apply Flory-Stockmayer theory for gelation thresholds and network formation. Validate via sol-gel fraction analysis and swelling experiments. For degradation studies, integrate Eyring’s equation to model temperature-dependent bond cleavage .

- Data Gaps : Unexplained deviations from theory may require coarse-grained molecular dynamics simulations (e.g., LAMMPS) to capture cyclopropane ring dynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.